Cas no 1552807-10-9 (3-Bromo-2-(2,2-difluoroethoxy)pyridine)

3-Bromo-2-(2,2-difluoroethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-bromo-2-(2,2-difluoroethoxy)pyridine
- 3-Bromo-2-(2,2-difluoroethoxy)pyridine
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- インチ: 1S/C7H6BrF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2
- InChIKey: VDNGGMPABNYHAX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CN=C1OCC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 137
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-Bromo-2-(2,2-difluoroethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-5164-1g |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
1552807-10-9 | 95%+ | 1g |
$539.0 | 2023-09-06 | |
TRC | B227591-100mg |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
1552807-10-9 | 100mg |
$ 115.00 | 2022-06-07 | ||
Life Chemicals | F2147-5164-0.25g |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
1552807-10-9 | 95%+ | 0.25g |
$486.0 | 2023-09-06 | |
Life Chemicals | F2147-5164-0.5g |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
1552807-10-9 | 95%+ | 0.5g |
$512.0 | 2023-09-06 | |
Life Chemicals | F2147-5164-2.5g |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
1552807-10-9 | 95%+ | 2.5g |
$1078.0 | 2023-09-06 | |
TRC | B227591-500mg |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
1552807-10-9 | 500mg |
$ 475.00 | 2022-06-07 | ||
TRC | B227591-1g |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
1552807-10-9 | 1g |
$ 730.00 | 2022-06-07 | ||
Life Chemicals | F2147-5164-10g |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
1552807-10-9 | 95%+ | 10g |
$2264.0 | 2023-09-06 | |
Life Chemicals | F2147-5164-5g |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
1552807-10-9 | 95%+ | 5g |
$1617.0 | 2023-09-06 |
3-Bromo-2-(2,2-difluoroethoxy)pyridine 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
3-Bromo-2-(2,2-difluoroethoxy)pyridineに関する追加情報
Professional Introduction to 3-Bromo-2-(2,2-difluoroethoxy)pyridine (CAS No. 1552807-10-9)
3-Bromo-2-(2,2-difluoroethoxy)pyridine, with the CAS number 1552807-10-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 3-Bromo-2-(2,2-difluoroethoxy)pyridine, particularly the presence of a bromine atom and a difluoroethoxy group, make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The bromine substituent at the 3-position of the pyridine ring enhances the electrophilicity of the molecule, facilitating its participation in nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures. On the other hand, the 2-(2,2-difluoroethoxy)pyridine moiety introduces fluorine atoms, which are known to influence metabolic stability and binding affinity in drug candidates. The presence of two fluorine atoms at the 2,2-difluoroethoxy group further enhances these effects, making this compound an attractive building block for drug discovery efforts.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Pyridine derivatives have been extensively studied due to their ability to interact with biological targets such as enzymes and receptors. The compound 3-Bromo-2-(2,2-difluoroethoxy)pyridine has been explored in several preclinical studies as a precursor for synthesizing small-molecule inhibitors. These inhibitors are designed to modulate the activity of key biological pathways involved in conditions such as cancer, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of 3-Bromo-2-(2,2-difluoroethoxy)pyridine is its versatility in synthetic chemistry. The brominated pyridine core allows for further functionalization through a variety of reaction protocols, enabling chemists to tailor the molecule for specific biological activities. For instance, researchers have utilized this compound to develop kinase inhibitors, which are critical in oncology research. By modifying the substituents around the pyridine ring, scientists can fine-tune the pharmacokinetic properties of these inhibitors, enhancing their efficacy and selectivity.
The difluoroethoxy group in 3-Bromo-2-(2,2-difluoroethoxy)pyridine has also been investigated for its potential role in improving drug-like properties. Fluorinated ethers are known to enhance lipophilicity and metabolic stability, which are crucial factors in drug development. Studies have shown that incorporating fluorine atoms into drug molecules can lead to increased bioavailability and reduced susceptibility to degradation by metabolic enzymes. This makes 3-Bromo-2-(2,2-difluoroethoxy)pyridine a promising candidate for further exploration in medicinal chemistry.
The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates in drug development. Compounds like 3-Bromo-2-(2,2-difluoroethoxy)pyridine serve as essential tools for synthetic chemists working on next-generation therapeutics. The ability to efficiently synthesize complex molecules starting from such intermediates can significantly accelerate the drug discovery process. As a result, there is growing demand for reliable suppliers who can provide pure and well-characterized compounds like this one.
In conclusion, 3-Bromo-2-(2,2-difluoroethoxy)pyridine (CAS No. 1552807-10-9) is a versatile and valuable compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research into this compound underscores its importance in advancing drug discovery efforts and highlights its role as a cornerstone in modern medicinal chemistry.
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